![molecular formula C8H5N3O3 B569027 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid CAS No. 1029420-94-7](/img/structure/B569027.png)
4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid” is a compound that has been mentioned in the context of Eif4e-inhibiting . It is a key structural fragment of antiviral agents .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring substituted by a quinazolone molecule . The Dimroth rearrangement, a process that involves the isomerization of heterocycles, plays a significant role in the formation of the molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the condensation of 2-acetaminonicotinic acid and a primary amine or the reaction of 2-aminonicotinic acid with acetic acid . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also involved .Aplicaciones Científicas De Investigación
Tautomerism and Molecular Interaction Studies
Studies have investigated the tautomerism of nucleic acid bases and the effects of molecular interactions on tautomeric equilibria. For example, the tautomeric equilibria of purine and pyrimidine bases were examined, revealing that interactions with the environment could significantly change the stability of tautomers. This is biologically significant as different tautomers can lead to base pairing variations, potentially causing spontaneous mutation in nucleic acids (Person et al., 1989).
Role in Dihydropyrimidine Dehydrogenase Deficiency
Dihydropyrimidine dehydrogenase (DPD) deficiency is a condition in which the degradation pathway of pyrimidine bases is affected. The role of beta-aminoisobutyric acid and its altered homeostasis in patients with DPD deficiency have been explored. The findings suggest that imbalances in certain metabolic pathways may contribute to clinical abnormalities encountered in these patients (van Kuilenburg et al., 2004).
Synthesis and Bioactivity of Pyrimidine Derivatives
Research has been conducted on synthesizing and evaluating the bioactivity of various pyrimidine derivatives. Some studies focus on the synthesis and characterization of these derivatives, while others explore their potential as anti-inflammatory agents. Such research is crucial for understanding the chemical properties and potential therapeutic uses of pyrimidine-related compounds (Gondkar et al., 2013).
Pyrimidines in Medicinal Chemistry
Pyrimidines are fundamental components of DNA and RNA, making them significant in medicinal chemistry. They have diverse pharmacological activities, including anticancer effects. The structure-activity relationships (SARs) of pyrimidine derivatives have been extensively studied to develop new therapeutic agents. These relationships help in understanding how structural changes in pyrimidine molecules can affect their biological activity and therapeutic potential (Rashid et al., 2021).
Applications in Optoelectronic Materials
Quinazolines and pyrimidines have been studied for their applications in optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The synthesis and application of quinazoline and pyrimidine derivatives highlight their significance in the development of advanced optoelectronic materials (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid is the eukaryotic translation initiation factor 4E (eIF4E) . eIF4E is a critical component of the cellular machinery that regulates protein synthesis. It plays a key role in the initiation phase of eukaryotic translation, which is a crucial step in protein synthesis .
Mode of Action
The compound acts as an inhibitor of eIF4E . By binding to eIF4E, it prevents the assembly of the eIF4F complex, which is essential for the cap-dependent translation initiation . This disruption leads to a decrease in protein synthesis, affecting the expression of proteins involved in various cellular processes .
Biochemical Pathways
The inhibition of eIF4E affects multiple biochemical pathways. As eIF4E is involved in the translation of a subset of mRNAs, its inhibition can lead to the downregulation of proteins involved in cell proliferation, survival, and other processes . This can have downstream effects on various signaling pathways, including those involved in inflammation and cancer .
Result of Action
The inhibition of eIF4E by this compound can lead to a variety of cellular effects. For instance, it has been suggested that the compound may have antiphlogistic, analgetic, and antipyretic effects . Additionally, due to its impact on protein synthesis, it may also have effects on the central nervous system .
Propiedades
IUPAC Name |
4-oxo-3H-pyrido[3,4-d]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-1-2-9-3-5(4)10-6(11-7)8(13)14/h1-3H,(H,13,14)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNWCFMQUUMQRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

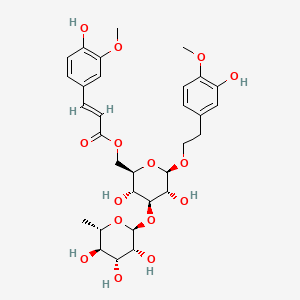
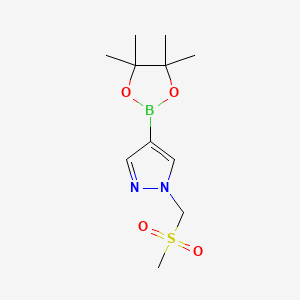
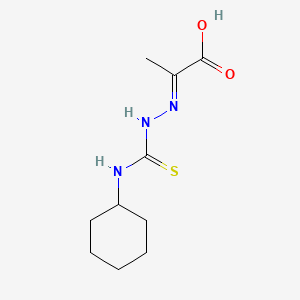


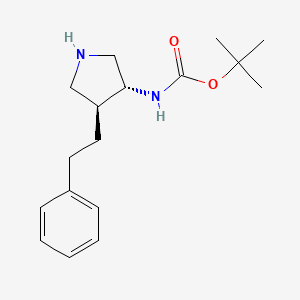

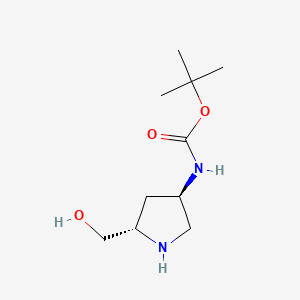



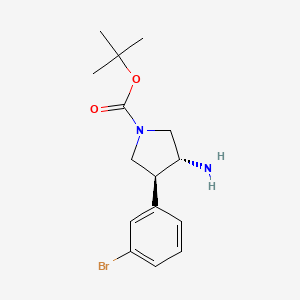
![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)
![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)